molecular formula C7H7N3S2 B11720564 3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine

3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine

Cat. No.: B11720564
M. Wt: 197.3 g/mol
InChI Key: BQWKKLSJRZRHII-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is a heterocyclic compound that contains a thiophene ring and a thiadiazole ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Chemical Reactions Analysis

3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce thiol derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophenes .

Scientific Research Applications

3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine include:

  • 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile
  • 2-(5-Methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
  • 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea

These compounds share the thiophene ring but differ in their functional groups and overall structure, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the thiophene and thiadiazole rings, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C7H7N3S2

Molecular Weight

197.3 g/mol

IUPAC Name

3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H7N3S2/c1-4-2-3-5(11-4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10)

InChI Key

BQWKKLSJRZRHII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)N

Origin of Product

United States

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